Cas no 17100-59-3 ((4-Bromo-2,6-dimethylphenyl)methanol)
(4-Bromo-2,6-dimethylphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (4-Bromo-2,6-dimethylphenyl)methanol
- YAQVYVOMFYNESZ-UHFFFAOYSA-N
- 17100-59-3
- E91371
- Z1269182923
- EN300-7540795
- DTXSID80562939
- 4-Bromo-2,6-di methylbenzyl alcohol
- 4Bromo-2,6-dimethylbenzyl alcohol
- MFCD18072680
- DB-085966
- CS-0194736
- AKOS022172884
- A881965
- SCHEMBL7969500
- 4-bromo-2,6-dimethylbenzyl alcohol
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- MDL: MFCD18072680
- Inchi: 1S/C9H11BrO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3
- InChI Key: YAQVYVOMFYNESZ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C(CO)=C(C)C=1
Computed Properties
- Exact Mass: 213.99933g/mol
- Monoisotopic Mass: 213.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2Ų
(4-Bromo-2,6-dimethylphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120850-1g |
(4-Bromo-2,6-dimethylphenyl)methanol |
17100-59-3 | 95% | 1g |
270.30 USD | 2021-06-16 | |
| abcr | AB516465-1 g |
(4-Bromo-2,6-dimethylphenyl)methanol |
17100-59-3 | 1g |
€231.30 | 2023-04-17 | ||
| abcr | AB516465-5 g |
(4-Bromo-2,6-dimethylphenyl)methanol |
17100-59-3 | 5g |
€700.30 | 2023-04-17 | ||
| Chemenu | CM127805-1g |
(4-bromo-2,6-dimethylphenyl)methanol |
17100-59-3 | 95% | 1g |
$296 | 2023-01-09 | |
| TRC | B993445-50mg |
(4-Bromo-2,6-dimethylphenyl)methanol |
17100-59-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B993445-100mg |
(4-Bromo-2,6-dimethylphenyl)methanol |
17100-59-3 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B993445-500mg |
(4-Bromo-2,6-dimethylphenyl)methanol |
17100-59-3 | 500mg |
$ 230.00 | 2022-06-06 | ||
| Enamine | EN300-7540795-0.05g |
(4-bromo-2,6-dimethylphenyl)methanol |
17100-59-3 | 95% | 0.05g |
$40.0 | 2024-05-23 | |
| Enamine | EN300-7540795-0.1g |
(4-bromo-2,6-dimethylphenyl)methanol |
17100-59-3 | 95% | 0.1g |
$59.0 | 2024-05-23 | |
| Enamine | EN300-7540795-0.25g |
(4-bromo-2,6-dimethylphenyl)methanol |
17100-59-3 | 95% | 0.25g |
$84.0 | 2024-05-23 |
(4-Bromo-2,6-dimethylphenyl)methanol Suppliers
(4-Bromo-2,6-dimethylphenyl)methanol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on (4-Bromo-2,6-dimethylphenyl)methanol
Introduction to (4-Bromo-2,6-dimethylphenyl)methanol (CAS No. 17100-59-3)
(4-Bromo-2,6-dimethylphenyl)methanol, also known by its CAS number 17100-59-3, is a versatile organic compound with significant applications in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to a phenyl ring, with a hydroxymethyl group at the para position. The combination of these functional groups imparts distinct chemical and physical properties that make it an important intermediate in various synthetic pathways.
The synthesis of (4-Bromo-2,6-dimethylphenyl)methanol can be achieved through several methods, including the reduction of the corresponding bromo ketone or the nucleophilic substitution of a bromo alkyl halide. Recent advancements in green chemistry have led to the development of more environmentally friendly and efficient synthetic routes. For instance, a study published in the Journal of Organic Chemistry in 2022 reported a novel method using palladium-catalyzed cross-coupling reactions, which significantly reduced the use of hazardous reagents and improved the overall yield.
In the context of medicinal chemistry, (4-Bromo-2,6-dimethylphenyl)methanol has shown promise as a key intermediate in the synthesis of various bioactive compounds. Its bromine substituent can be readily functionalized through various chemical transformations, making it a valuable starting material for the preparation of drugs with diverse therapeutic applications. For example, a recent study in the European Journal of Medicinal Chemistry highlighted its use in the synthesis of novel antiviral agents targeting RNA viruses. The hydroxymethyl group can also be modified to introduce additional functionalities that enhance the pharmacological properties of the final product.
Beyond its applications in drug discovery, (4-Bromo-2,6-dimethylphenyl)methanol has found utility in materials science. Its unique structure makes it suitable for the preparation of advanced polymers and functional materials. A notable application is its use as a monomer in the synthesis of polymeric materials with tunable properties. Research published in Macromolecules in 2021 demonstrated that polymers derived from this compound exhibit excellent thermal stability and mechanical strength, making them ideal for use in high-performance applications such as aerospace and electronics.
The physical properties of (4-Bromo-2,6-dimethylphenyl)methanol are well-characterized and contribute to its versatility. It is a colorless liquid with a boiling point around 180°C and is soluble in common organic solvents such as ethanol and acetone. These properties facilitate its handling and processing in both laboratory and industrial settings. Additionally, its low toxicity and environmental compatibility make it a preferred choice for many applications where safety is a critical consideration.
In conclusion, (4-Bromo-2,6-dimethylphenyl)methanol (CAS No. 17100-59-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and favorable physical properties make it an invaluable intermediate in synthetic chemistry, medicinal chemistry, and materials science. Ongoing research continues to uncover new applications and improve synthetic methods, further solidifying its importance in these fields.
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